4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide
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Overview
Description
4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, diabetes, and cancer. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of these diseases.
Scientific Research Applications
Aerobic Oxidation Catalysts
4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide and related compounds have been studied for their role as catalysts in aerobic oxidation processes. For example, 4-carboxyl-N-Hydroxyphthalimide, a structurally related compound, was synthesized and combined with oxamide cobalt(Ⅱ) complex, resulting in a marked improvement in the catalytic system for the oxidation of phenylethane by oxygen molecule, achieving high conversion rates and selectivity under mild conditions (Gao Guo-qing, 2008).
Fungicidal Activity
Compounds with structural similarities to 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide have been synthesized for potential agrochemical applications, particularly as fungicides. For instance, trifluoromethylated dihydro-1,4-oxathiin carboxanilides displayed significant antifungal activities against common plant diseases, highlighting the potential for derivatives of the compound to contribute to the development of new fungicides (K. Nam et al., 2001).
Polymer Synthesis
Another area of research involves the use of related carboxamide compounds in the synthesis of novel polymers. For instance, studies have demonstrated the synthesis and characterization of polymers derived from carboxamide compounds, leading to materials with desirable mechanical properties and thermal stability. These polymers show promise for a wide range of applications, including high-performance materials and engineering plastics (S. Hsiao & Hui-Yu Chang, 1996).
Antimicrobial Agents
The structural motif of 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide is also found in compounds investigated for their antimicrobial properties. For example, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and showed promising in vitro antibacterial and antifungal activities, suggesting potential applications in medical and pharmaceutical fields (N. Desai et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the exchange of a methyl group for trifluoromethyl often leads to increased lipophilicity. This property affects the compound’s interaction with its targets, potentially enhancing its binding affinity and resulting in changes at the molecular level.
Biochemical Pathways
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall biological activity.
Pharmacokinetics
It’s known that the trifluoromethyl group contributes to the lipophilic behavior of the compound. This lipophilicity can affect the compound’s distribution, solubility, and bioavailability, which are critical factors in its pharmacokinetic profile.
Result of Action
Given the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c22-21(23,24)20(27,17-9-5-2-6-10-17)15-25-18(26)19(11-13-28-14-12-19)16-7-3-1-4-8-16/h1-10,27H,11-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBAYMIJCYDTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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